2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative characterized by a sulfanyl acetamide scaffold linked to a 4-isopropylphenyl group. Key structural features include:
- Thieno[2,3-d]pyrimidin-4-one core: A fused heterocyclic system combining thiophene and pyrimidine rings, with a ketone group at position 2.
- Substituents: 5,6-Dimethyl groups: Enhance steric bulk and modulate electronic properties. Sulfanyl acetamide bridge: Facilitates hydrogen bonding and structural flexibility. 4-Isopropylphenyl group: A bulky, lipophilic aryl group that may influence membrane permeability or target binding.
Properties
CAS No. |
4877-86-5 |
|---|---|
Molecular Formula |
C22H25N3O2S2 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O2S2/c1-6-11-25-21(27)19-14(4)15(5)29-20(19)24-22(25)28-12-18(26)23-17-9-7-16(8-10-17)13(2)3/h6-10,13H,1,11-12H2,2-5H3,(H,23,26) |
InChI Key |
YSSKJXGNFHIWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)CC=C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe to study enzyme interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the thienopyrimidine core or aryl substituents. Structural differences critically impact physicochemical properties, reactivity, and hypothesized biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Aryl Substituent Effects :
- Lipophilicity : The 4-isopropyl group (target compound) is more lipophilic than 4-ethyl (760183-70-8) or 4-nitro (378775-68-9), suggesting enhanced membrane permeability .
- Electronic Effects : The nitro group in 378775-68-9 introduces strong electron-withdrawing effects, which may reduce nucleophilic attack susceptibility but limit passive diffusion .
Hydrogen Bonding and Reactivity :
- The sulfanyl acetamide bridge is conserved across analogs, enabling hydrogen bonding with biological targets (e.g., enzymes) .
- The allyl group in the target compound could form transient covalent bonds with cysteine residues in enzyme active sites, a feature absent in ethyl- or phenyl-substituted analogs .
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